2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride
Description
2-(Trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine core. The trifluoromethyl (-CF₃) substituent at the 2-position and the hydrochloride salt enhance its physicochemical properties, making it a candidate for pharmaceutical research.
Properties
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6;/h11H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJOVNPOMFGHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of tert-Butyl Carbamate Intermediates
The foundational step involves synthesizing tert-butyl 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate (3 ), achieved via a one-pot reaction of 2-chloro-3-nitropyridine derivatives with sulfur and cyanamide in methanol. Pyrrolidine catalyzes the elimination of water, facilitating cyclization at 90°C for 2 hours. This intermediate serves as a precursor for further functionalization, including trifluoromethyl group introduction.
Trifluoromethylation via Acid Anhydride Activation
Trifluoroacetic anhydride (TFAA) mediates the incorporation of the trifluoromethyl group into the thiazolo[5,4-c]pyridine scaffold. Reacting 3 with TFAA at 0°C in dichloromethane yields tert-butyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine-7-carboxylate (4d ), which undergoes acidic hydrolysis (HCl/EtOAc) to produce the hydrochloride salt. This method achieves a 65% yield, with purity confirmed by elemental analysis (C: 57.57%, H: 4.89%, N: 14.45%).
| Step | Reagent/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | S₈, cyanamide, MeOH, 90°C | 3 | 72% |
| 2 | TFAA, CH₂Cl₂, 0°C | 4d | 68% |
| 3 | HCl/EtOAc, rt | 5d | 65% |
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., CPME, sabinene) enhance cyclization efficiency over conventional solvents like toluene. For instance, sabinene, a green solvent, improves microwave-assisted reactions by reducing side product formation, though yields remain moderate (36–38%). Elevated temperatures (160°C) are critical for completing the cyclization of sterically hindered substrates, as demonstrated in the synthesis of 5d .
Catalytic and Stoichiometric Considerations
The use of pyrrolidine as a catalyst in the formation of 3 minimizes byproducts, while stoichiometric excess of cyanamide (1.1 equiv) ensures complete sulfur incorporation. Patent data highlights the avoidance of copper bromide in bromination steps, which streamlines the synthesis of 2-bromo intermediates.
Mechanistic Insights and Byproduct Analysis
The reaction mechanism proceeds via thiourea intermediate formation, where tautomeric thiol groups displace chlorine atoms in pyridine derivatives. Quantum mechanical calculations support the intramolecular S–O close contact in the thiazole ring, which stabilizes the transition state during cyclization. Side products, such as over-reduced pyridine analogues, are mitigated by controlled Fe powder reduction in acetic acid.
Characterization and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzymes or bind to receptors, disrupting normal cellular functions. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical profiles of thiazolo-pyridine derivatives are highly dependent on substituents and ring fusion positions. Key analogs include:
Table 1: Structural and Functional Comparison of Thiazolo-Pyridine Derivatives
Key Observations:
- Analog 6h (with a 3-CF₃-phenyl group) demonstrated moderate c-KIT inhibition (IC₅₀ = 9.87 µM), attributed to optimal fitting into hydrophobic pockets .
- Counterion Effects : Hydrochloride and dihydrobromide salts (e.g., ) improve aqueous solubility, critical for in vivo applications.
- Positional Isomerism: Thiazolo[5,4-c] (target) vs.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, ) generally exhibit higher solubility than free bases.
- Molecular Weight : The target compound (MW = 248.67 g/mol) falls within the drug-like range (<500 g/mol), similar to most analogs.
- Purity : Commercial analogs are typically synthesized with ≥95% purity (), ensuring reliability in research .
Biological Activity
2-(Trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride is a compound of increasing interest due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyridine framework with a trifluoromethyl group that enhances its lipophilicity and potentially its biological activity. The molecular formula is , and it has a molecular weight of approximately 210.64 g/mol.
Research indicates that compounds with thiazole and pyridine moieties exhibit various pharmacological activities such as:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against bacterial strains.
- Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. Structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring are crucial for enhancing antitumor efficacy.
- Modulation of Ion Channels : There is evidence that thiazole-containing compounds can modulate ion channels such as TRPV3 (Transient Receptor Potential Vanilloid 3), which is involved in pain sensation and thermosensation. This modulation may lead to analgesic effects.
Biological Activity Data
The following table summarizes key biological activities associated with similar thiazole derivatives:
| Activity Type | Compound Example | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | 2-(trifluoromethyl)thiazole | 6.25 | |
| Antitumor | Thiazolylbenzamide derivatives | <10 | |
| TRPV3 Modulation | Thiazolopyrimidine derivatives | Not specified |
Case Studies
- Anticancer Activity : A study investigated the anticancer properties of thiazole derivatives against human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, indicating its potential as an effective chemotherapeutic agent.
- Pain Management : Research involving TRPV3 modulation demonstrated that certain thiazole derivatives could effectively reduce pain responses in animal models. These findings support the potential application of this compound in pain management therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride, and how can reaction conditions be optimized?
- The compound is synthesized via multi-step reactions, including cyclization and salt formation. Key intermediates are generated using phosphoryl chloride under controlled temperatures (e.g., 100°C for 1 hour) to minimize side reactions . Microwave-assisted synthesis may enhance reaction rates and yields, as seen in analogous thiazolo-pyridine derivatives . The hydrochloride salt is formed by treating the free base with HCl, improving aqueous solubility for biological testing .
Q. How can crystallography and computational tools be employed to resolve the compound’s structural configuration?
- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles, torsion angles, and hydrogen bonding patterns in the hydrochloride salt . Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding modes to biological targets, aiding in structural validation .
Q. What analytical methods ensure purity and characterize physicochemical properties of this compound?
- High-resolution mass spectrometry (HRMS) with an exact mass of 234.00205 Da confirms molecular identity . Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Solubility in polar solvents (e.g., DMSO, water due to hydrochloride salt) is quantified via shake-flask method .
Q. How is the compound’s stability evaluated under varying storage and experimental conditions?
- Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. The trifluoromethyl group enhances metabolic stability, but photodegradation risks require storage in amber vials at -20°C .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies improve enzymatic inhibition against targets like c-KIT?
- Substitutions at the 3-position of the thiazolo-pyridine scaffold, such as 3-(trifluoromethyl)phenyl groups, enhance hydrophobic interactions in enzyme binding pockets (IC50 = 9.87 µM for c-KIT inhibition) . Methylation at the pyridine nitrogen (N-methyl analogs) can reduce off-target effects while maintaining potency .
Q. How can molecular docking and biochemical assays resolve contradictions in inhibitory activity data?
- Discrepancies between in vitro IC50 values and cellular assays may arise from solubility or membrane permeability issues. Docking studies (e.g., using PDB 6GQJ for c-KIT) identify key binding residues, while surface plasmon resonance (SPR) validates binding kinetics . Dose-response curves with Hill slopes >1 suggest cooperative binding, requiring further SAR refinement .
Q. What experimental designs address drug resistance mechanisms in kinase-targeted therapies?
- Resistance mutations (e.g., c-KIT T670I) are overcome by introducing bulky substituents (e.g., urea linkages) that maintain affinity despite steric clashes. Competitive binding assays with ATP analogs (e.g., ADP-Glo™) differentiate Type I/II inhibitors .
Q. How do physicochemical modifications (e.g., hydrochloride salt vs. free base) impact pharmacokinetic profiles?
- The hydrochloride salt improves oral bioavailability by enhancing solubility (logP reduced by ~1 unit). In vivo studies in rodent models compare AUC(0-24h) for salt vs. free base formulations .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
